![molecular formula C20H16N4O5 B2930737 N-(1-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-1H-吡唑-4-基)-5-(呋喃-2-基)异恶唑-3-甲酰胺 CAS No. 1797552-90-9](/img/structure/B2930737.png)
N-(1-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-1H-吡唑-4-基)-5-(呋喃-2-基)异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5 and its molecular weight is 392.371. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与抗结核评估
一系列新型的六氢-2H-吡喃[3,2-c]喹啉类似物衍生自二苯并[b,d]呋喃和 9-甲基-9H-咔唑,并已合成并评估了它们对结核分枝杆菌 H37Rv 的体外抗分枝杆菌活性。合成过程涉及 SnCl(2)·2H(2)O 催化的单罐 Povarov 反应,导致在筛选的化合物中产生重要的抗结核剂 (S. Kantevari et al., 2011)。
杂芳合成与反应
已经对含有硝基呋喃环的 α-炔酮的合成和反应进行了研究,导致通过各种化学反应生成异恶唑、吡唑、1-氨基甲酰基吡唑和嘧啶。这些化合物由硝基糠醛与芳基甲基酮缩合得到,突出了呋喃衍生物在合成杂芳化合物中的多功能性 (Tadashi. Sasaki & T. Yoshioka, 1971)。
新型吡唑并[4,3-g][1,3]苯并噻唑合成
已经记录了 7-(Fur-2-基)-1-甲基-1H-吡唑并[4,3-g][1,3]苯并噻唑通过一系列化学转化合成的过程,包括缩合、用 P2S5 处理和 Jacobson 氧化。这项研究概述了一种创建具有潜在生物活性的复杂分子的方法 (M. M. El’chaninov et al., 2018)。
全生物基苯并恶嗪
对用于共聚的全生物基苯并恶嗪单体的研究证明了合成具有增强热性能的环保聚合物。呋喃部分的引入到聚合物结构中提高了交联密度和共聚动力学,促进了可持续材料的发展 (CaiFei Wang et al., 2012)。
作用机制
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and the inactive compounds are excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may lead to changes in neural signal transmission and inflammatory responses .
属性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-8-19(29-23-15)17-6-3-7-26-17)22-13-9-21-24(10-13)11-14-12-27-16-4-1-2-5-18(16)28-14/h1-10,14H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWGYLBJEURQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。